2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c24-15-3-1-14(2-4-15)17-12-18-22-27-30(23(32)28(22)7-8-29(18)26-17)13-21(31)25-16-5-6-19-20(11-16)34-10-9-33-19/h1-8,11-12H,9-10,13H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLHHBERSJBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The tricyclic system is synthesized through a tandem annulation sequence. A representative protocol involves:
- Formation of pyrazole ring : Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate yields 3-acetyl-4-chlorophenylpyrazole[1,5-a]pyrazine.
- Triazole ring closure : Treatment with thiourea under acidic conditions generates the triazolo[3,4-c]pyrazine intermediate.
- Oxidation to pyrazinone : Hydrogen peroxide in acetic acid oxidizes the dihydropyrazine to the 3-oxo derivative.
Key reaction conditions :
- Temperature: 80–100°C
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Solvent: Ethanol/water (3:1)
- Yield: 62–68%
Functionalization at Position 2: Acetamide Side Chain Installation
Bromoacetylation of the Core
The pyrazinone core undergoes bromoacetylation at position 2 using bromoacetyl bromide in dichloromethane:
$$
\text{Core} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Bromoacetyl intermediate} \quad \text{(Yield: 85–90\%)}
$$
Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The bromoacetyl intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-amine under nucleophilic substitution conditions:
$$
\text{2-Bromoacetyl intermediate} + \text{Amine} \xrightarrow{\text{LiH, DMF}} \text{Target Acetamide} \quad \text{(Yield: 70–75\%)}
$$
Optimized parameters :
- Base: Lithium hydride (1.2 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 25°C (room temperature)
- Reaction time: 3–4 hours
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Ethyl acetoacetate, EtOH/H2O | 68 | 95.2 |
| Triazole annulation | Thiourea, H2SO4 | 62 | 91.8 |
| Bromoacetylation | Bromoacetyl bromide, DCM | 89 | 98.5 |
| Acetamide coupling | LiH, DMF | 74 | 97.3 |
Mechanistic Insights
Cyclocondensation Mechanism
The pyrazolo-triazolo-pyrazinone core forms via a stepwise mechanism:
Acetamide Coupling
Lithium hydride deprotonates the amine, enabling nucleophilic attack on the bromoacetyl group. DMF stabilizes the transition state through polar aprotic effects.
Challenges and Optimization Strategies
Regioselectivity in Core Formation
Competing pathways during triazole annulation may yield regioisomers. Strategies to enhance selectivity:
Side Reactions in Acetamide Installation
Common issues include over-alkylation and hydrolysis. Mitigation approaches:
- Stoichiometric base : Limiting LiH to 1.2 equiv prevents polyalkylation.
- Anhydrous conditions : Molecular sieves (4Å) suppress hydrolysis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial Scalability Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for studying chemical reactions and mechanisms.
Biology: Investigated for its potential effects on cellular processes and signal transduction pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and environmental applications.
Mechanism of Action
The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- The benzodioxin acetamide moiety is shared with the compound in , suggesting similar metabolic pathways.
Pharmacological and Physicochemical Properties
- Bioactivity : The target compound’s 4-chlorophenyl group is associated with antimicrobial activity in related structures (e.g., ), while the benzodioxin acetamide may reduce cytotoxicity compared to trifluoromethyl groups in .
- Solubility : The dimethoxyphenyl analogue in shows higher aqueous solubility due to polar methoxy groups, whereas the target compound’s chlorophenyl group may favor membrane permeability.
- Stability : Sulfur-containing derivatives (e.g., ) exhibit greater thermal stability, attributed to strong C–S bonds and crystallinity .
Biological Activity
The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]triazoles. This class is known for its diverse biological activities and potential therapeutic applications. The structural complexity of this compound suggests significant interactions with various biological targets.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 462.89 g/mol. The structure features multiple functional groups including an acetamide moiety and a chlorophenyl group. These components are crucial for its biological activity and reactivity in different chemical environments.
Anticancer Properties
Preliminary studies indicate that the compound may exhibit anticancer activity through its ability to intercalate DNA. This property allows it to disrupt replication and transcription processes in cancer cells, which is a common mechanism among DNA intercalators. Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer progression.
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | DNA intercalation leading to replication disruption | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Enzyme Inhibition
The compound's unique structural motifs may enhance its interaction with various enzymes. Research indicates that it could potentially inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
Antimicrobial Activity
There is emerging evidence that compounds with similar structural motifs exhibit significant antimicrobial properties . The presence of the chlorophenyl group may contribute to enhanced interaction with microbial targets, suggesting potential applications in treating infections.
Case Studies and Research Findings
- DNA Binding Affinity : Studies have shown that the compound has a strong affinity for DNA binding, which supports its potential as an anticancer agent. This was demonstrated through various biochemical assays that measured its ability to intercalate within the DNA double helix structure .
- Enzyme Interaction Studies : In vitro assays have indicated that the compound can modulate the activity of certain enzymes related to cancer metabolism. These findings suggest a dual mechanism where the compound not only disrupts DNA function but also alters metabolic pathways essential for cancer cell survival .
- Pharmacological Profiling : Comprehensive pharmacological profiling has revealed that derivatives of this compound can exhibit varying degrees of biological activity depending on their substituents. For example, modifications at the benzodioxin moiety have been linked to enhanced anti-inflammatory effects .
Q & A
What are the critical considerations for optimizing the multi-step synthesis of this compound?
Basic Research Focus
The synthesis involves sequential reactions requiring precise control of conditions such as temperature, solvent polarity, and catalyst selection. Key steps include:
- Nucleophilic substitution for introducing the 4-chlorophenyl group (reflux in ethanol with glacial acetic acid as a catalyst) .
- Cyclization reactions using diphenylether or ethylene glycol monomethyl ether (EGME) under reflux to form the triazolopyrazine core .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Methodological Tip : Monitor reaction progress using TLC with UV visualization and optimize stoichiometry to minimize byproducts like uncyclized intermediates .
Which analytical techniques are most effective for confirming structural integrity and purity?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl at C9) and amide bond formation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 482.9) and rule out isotopic impurities from chlorine .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Tip : X-ray crystallography can resolve ambiguities in heterocyclic ring conformations, particularly for the pyrazolo-triazolo-pyrazine scaffold .
How can researchers design experiments to evaluate biological activity in cancer models?
Advanced Research Focus
Prioritize target-specific assays based on structural analogs:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations and comparison to reference drugs (e.g., doxorubicin) .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .
- Control experiments : Include negative controls (DMSO vehicle) and validate selectivity using non-cancerous cell lines (e.g., HEK-293) .
What computational strategies can predict binding interactions with biological targets?
Advanced Research Focus
Leverage quantum chemistry and machine learning:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2), focusing on hydrogen bonding with the acetamide group and π-π stacking of the chlorophenyl ring .
- Reaction path optimization : Apply ICReDD’s computational-experimental feedback loop to predict optimal reaction conditions for derivative synthesis .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., pyrazine carbonyl) for electrophilic substitutions .
How should pharmacokinetic properties (ADME) be evaluated preclinically?
Advanced Research Focus
Use in silico and in vitro models:
- SwissADME : Predict logP (lipophilicity), bioavailability radar, and P-glycoprotein substrate likelihood .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify cytochrome P450 interactions .
- Caco-2 permeability : Assess intestinal absorption potential via apparent permeability coefficients (Papp) .
What structural modifications enhance activity in structure-activity relationship (SAR) studies?
Advanced Research Focus
Key modifications from analogous compounds include:
- Chlorophenyl vs. methoxyphenyl : Chlorine improves target affinity (e.g., 10-fold increase in EGFR inhibition vs. methoxy) but reduces solubility .
- Benzodioxin substitution : N-(2,3-dihydro-1,4-benzodioxin-6-yl) enhances metabolic stability compared to simpler aryl groups .
- Pyrazine carbonyl replacement : Substituting oxygen with sulfur (thioacetamide) alters redox potential and cytotoxicity profiles .
How can contradictory data in biological assays be resolved?
Advanced Research Focus
Discrepancies often arise from assay conditions or structural analogs:
- Case example : A triazolo-pyrazine analog showed potent anti-inflammatory activity in RAW264.7 macrophages but no effect in vivo. Resolution involved:
- Validating compound stability in plasma (LC-MS monitoring) .
- Adjusting dosing regimens to account of rapid hepatic clearance .
- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) to confirm significance thresholds (p<0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
